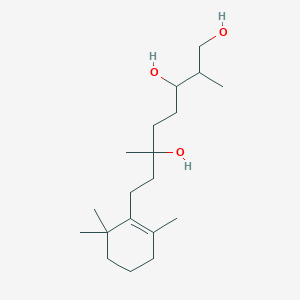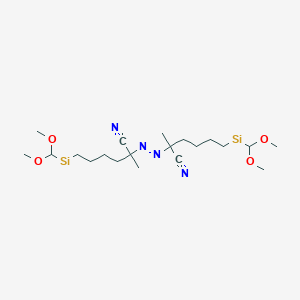![molecular formula C13H24O2Si B14366073 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one CAS No. 91892-02-3](/img/structure/B14366073.png)
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one is an organic compound that features a cyclohexanone core with a hydroxy and trimethylsilyl-substituted butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Horner–Wadsworth–Emmons olefination, where a TBS-protected enyne side chain is introduced at the 4-position of the cyclohexanone core . This reaction typically requires the use of a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like organocopper compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It can be used in the synthesis of various chemical products, including fragrances and polymers.
Mécanisme D'action
The mechanism of action of 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions . The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexanone core but lacking the hydroxy and trimethylsilyl-substituted butenyl side chain.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different molecular frameworks.
Hydroxy-substituted cyclohexanones: Compounds with hydroxy groups attached to the cyclohexanone core.
Uniqueness
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications in various fields. The presence of both hydroxy and trimethylsilyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
91892-02-3 |
|---|---|
Formule moléculaire |
C13H24O2Si |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
2-(1-hydroxy-4-trimethylsilylbut-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-16(2,3)10-6-9-13(15)11-7-4-5-8-12(11)14/h6,9,11,13,15H,4-5,7-8,10H2,1-3H3 |
Clé InChI |
BXFGXSHGOWRVPO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=CC(C1CCCCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
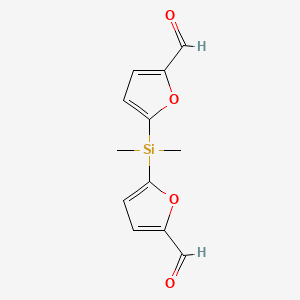

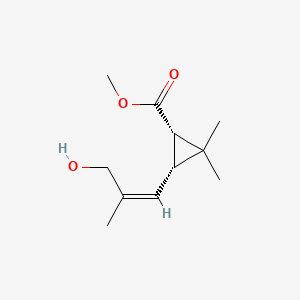
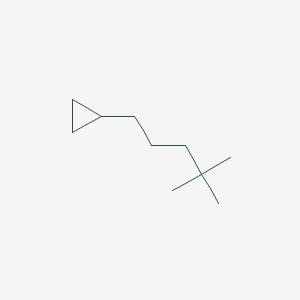
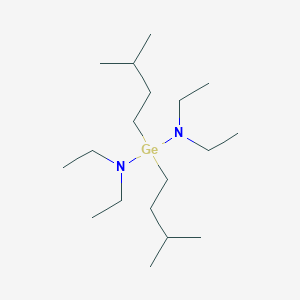
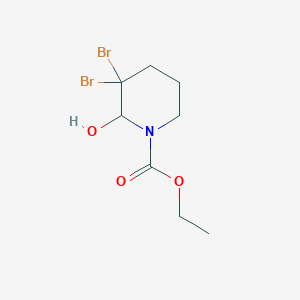
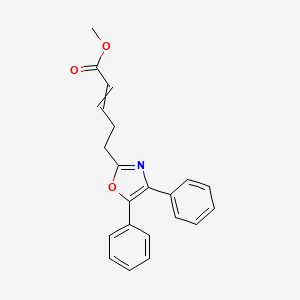

![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

